molecular formula C14H24ClN3O3 B4163249 N',N'-dimethyl-N-[3-(3-methyl-4-nitrophenoxy)propyl]ethane-1,2-diamine;hydrochloride

N',N'-dimethyl-N-[3-(3-methyl-4-nitrophenoxy)propyl]ethane-1,2-diamine;hydrochloride

Cat. No.: B4163249
M. Wt: 317.81 g/mol
InChI Key: USOQMXPYCJZWEA-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-[3-(3-methyl-4-nitrophenoxy)propyl]-1,2-ethanediamine hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a nitrophenoxy group and a diamine backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[3-(3-methyl-4-nitrophenoxy)propyl]-1,2-ethanediamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-(3-methyl-4-nitrophenoxy)propylamine, which is then reacted with N,N-dimethylethylenediamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[3-(3-methyl-4-nitrophenoxy)propyl]-1,2-ethanediamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diamine backbone can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions can include various derivatives of the original compound, such as amine-substituted derivatives or oxidized products. These derivatives can have different properties and applications, making the compound highly versatile.

Scientific Research Applications

N,N-dimethyl-N’-[3-(3-methyl-4-nitrophenoxy)propyl]-1,2-ethanediamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[3-(3-methyl-4-nitrophenoxy)propyl]-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with various enzymes and receptors, potentially leading to biological effects. The diamine backbone can also play a role in the compound’s activity by facilitating interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N’-[3-(3-methyl-4-nitrophenoxy)propyl]-1,2-ethanediamine: A similar compound without the hydrochloride group.

    3-(3-methyl-4-nitrophenoxy)propylamine: A precursor in the synthesis of the target compound.

    N,N-dimethylethylenediamine: Another diamine compound with similar properties.

Uniqueness

N,N-dimethyl-N’-[3-(3-methyl-4-nitrophenoxy)propyl]-1,2-ethanediamine hydrochloride is unique due to its combination of a nitrophenoxy group and a diamine backbone, which provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N',N'-dimethyl-N-[3-(3-methyl-4-nitrophenoxy)propyl]ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3.ClH/c1-12-11-13(5-6-14(12)17(18)19)20-10-4-7-15-8-9-16(2)3;/h5-6,11,15H,4,7-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOQMXPYCJZWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNCCN(C)C)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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